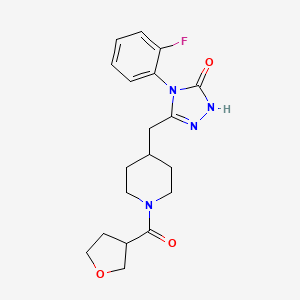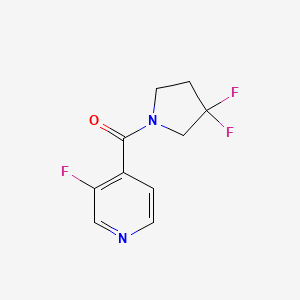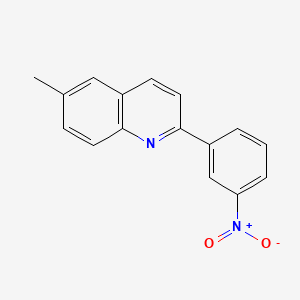amino}propanoyl)urea CAS No. 1252298-84-2](/img/structure/B2427584.png)
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea, also known as MPMPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
作用机制
The mechanism of action of (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in regulating gene expression and cell growth. Additionally, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell survival and proliferation.
Biochemical and Physiological Effects:
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease and Parkinson's disease research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function and motor function.
实验室实验的优点和局限性
One advantage of using (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea in lab experiments is its ability to selectively target cancer cells and diseased cells in the brain, while sparing healthy cells. Additionally, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to have low toxicity in vitro and in vivo. However, one limitation of using (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea. One area of research is to further investigate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential applications in treating other medical conditions, such as autoimmune diseases and infectious diseases. Additionally, future research could focus on developing more efficient synthesis methods for (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea and improving its solubility in water.
合成方法
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea can be synthesized through a multistep process that involves the reaction of N-(4-methylbenzyl)-N-propargylamine with isocyanate, followed by the reaction with 3-chloropropionyl chloride. The resulting product is then treated with urea to yield (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea.
科学研究应用
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been studied for its potential applications in treating various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease and Parkinson's disease research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-carbamoyl-3-[(4-methylphenyl)methyl-prop-2-ynylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-9-18(10-8-14(19)17-15(16)20)11-13-6-4-12(2)5-7-13/h1,4-7H,8-11H2,2H3,(H3,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHGFBLGQIHYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC(=O)NC(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B2427503.png)
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2427504.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2427505.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2427509.png)


![1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)


![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)
